molecular formula C4Br2N4S4 B12967705 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane CAS No. 26542-78-9

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane

Cat. No.: B12967705
CAS No.: 26542-78-9
M. Wt: 392.1 g/mol
InChI Key: SDGBWHAGYFWRAA-UHFFFAOYSA-N
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Description

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of bromine atoms and disulfane linkage in this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane typically involves the bromination of thiadiazole derivatives. One common method is the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) using bromine in the presence of a suitable solvent . The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The disulfane linkage can be oxidized to form sulfonic acids or reduced to form thiols.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like morpholine or thiophenol in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and ligands in the presence of a base and solvent.

Major Products

    Nucleophilic Substitution: Substituted thiadiazole derivatives.

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Cross-Coupling: Complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and disulfane linkage play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . Additionally, its electron-withdrawing properties enhance its ability to participate in redox reactions and electron transfer processes .

Properties

CAS No.

26542-78-9

Molecular Formula

C4Br2N4S4

Molecular Weight

392.1 g/mol

IUPAC Name

3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole

InChI

InChI=1S/C4Br2N4S4/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4

InChI Key

SDGBWHAGYFWRAA-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)SSC2=NC(=NS2)Br)Br

Origin of Product

United States

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